molecular formula C15H21N3O B2878846 N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415502-03-1

N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2878846
CAS No.: 2415502-03-1
M. Wt: 259.353
InChI Key: LSXDJYPBCUJIKL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that belongs to the class of quinazoline derivatives

Preparation Methods

The synthesis of N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of cyclohexylamine with 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis to optimize yield and purity .

Chemical Reactions Analysis

N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, antibacterial, and anticancer properties. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-Cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives, such as quinazolinone and quinazoline itself. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, quinazolinone derivatives have been studied for their anticancer and antibacterial properties, while quinazoline derivatives are known for their anti-inflammatory and analgesic effects .

Conclusion

This compound is a versatile compound with significant potential in various scientific research areas. Its unique structure and diverse biological activities make it a valuable target for further study and development.

Properties

IUPAC Name

N-cyclohexyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(18-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-10-17-14/h10-11H,1-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXDJYPBCUJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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